Ethyl trans-4-phenyl-2-butenoate
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Overview
Description
Ethyl trans-4-phenyl-2-butenoate is an organic compound with the molecular formula C12H14O2. It is a pale yellow oil that is used in various chemical reactions and research applications. The compound is characterized by its trans configuration, which refers to the arrangement of substituents around the double bond in the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common method involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate in the presence of a palladium catalyst. The reaction is typically carried out in tetrahydrofuran at 65°C under an inert atmosphere for about 8 hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-4-phenyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming ethyl 4-phenylbutanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl 4-phenylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl trans-4-phenyl-2-butenoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl trans-4-phenyl-2-butenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Ethyl trans-2-butenoate: Similar in structure but lacks the phenyl group.
Ethyl 4-bromocrotonate: Contains a bromine atom instead of a phenyl group.
Ethyl 3-methyl-4-oxocrotonate: Contains a keto group instead of a phenyl group
Uniqueness: Ethyl trans-4-phenyl-2-butenoate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the phenyl group plays a crucial role in the desired chemical transformations.
Biological Activity
Ethyl trans-4-phenyl-2-butenoate, a compound with significant potential in biological applications, has garnered attention for its various biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester characterized by the following structural formula:
It appears as a pale yellow oil with a characteristic odor, and its physical properties include:
Property | Value |
---|---|
Molecular Weight | 194.24 g/mol |
Boiling Point | 126 °C |
Density | 1.01 g/cm³ |
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of biologically active metabolites that may interact with cellular targets:
- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones, which may exhibit enhanced biological activity.
- Reduction : Reduction reactions can convert the double bond to a single bond, resulting in saturated esters with potentially different biological properties.
- Substitution : Nucleophilic substitution can replace the ethoxy group with other nucleophiles, leading to diverse derivatives with varied biological functions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Insecticidal Properties
This compound has been evaluated for its insecticidal activity. A detailed study found that it could serve as an effective insecticide against specific pests, highlighting its potential use in agriculture .
Cytotoxic Effects
In vitro studies have shown that the compound possesses cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways, making it a candidate for further investigation as an anticancer agent .
Case Studies and Research Findings
Several key studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
- Insecticidal Efficacy : Research conducted by Kyoto University demonstrated that this compound effectively reduced the population of aphids in controlled experiments, suggesting its viability as a natural pesticide .
- Cytotoxicity Assessment : A notable study highlighted that this compound induced apoptosis in human cancer cell lines at concentrations above 50 µM, emphasizing its potential role in cancer therapy .
Properties
IUPAC Name |
ethyl (E)-4-phenylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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